5-Bromo-2-fluoro-4-methoxybenzenesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

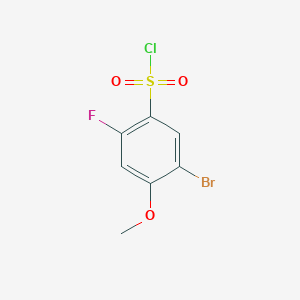

5-Bromo-2-fluoro-4-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C7H5BrClFO3S . It is a derivative of benzenesulfonyl chloride .

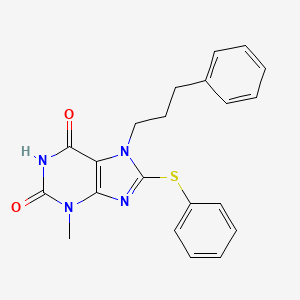

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromo, fluoro, methoxy, and sulfonyl chloride groups .Scientific Research Applications

Activation of Hydroxyl Groups

5-Bromo-2-fluoro-4-methoxybenzenesulfonyl chloride, due to the strong electron-withdrawing property of its halogen atoms, is similar to 4-fluorobenzenesulfonyl chloride, which has been identified as an excellent activating agent for the covalent attachment of biologicals to various solid supports such as functionalized polystyrene microspheres, Sepharose beads, or cellulose rods and hollow fibers. This reagent rapidly reacts with primary or secondary hydroxyl groups at ambient temperature and pressure, forming activated solid supports that can covalently attach enzymes, antibodies, avidin, and other biologicals with excellent retention of biological function. Such chemistry offers potential therapeutic applications for bioselective separation of human lymphocyte subsets from whole blood and tumor cells from bone marrow (Chang et al., 1992).

Photodynamic Therapy and Fluorescence Properties

A derivative of this compound, namely (E)-4-((5-bromo-3-methoxy-2-(λ1-oxidaneyl)benzylidene) amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, has been used in synthesizing a new zinc phthalocyanine compound. This compound exhibits excellent properties as a photosensitizer in photodynamic therapy, useful for cancer treatment. It demonstrates good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).

Enzyme Inhibition and In Silico Studies

N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, synthesized from 4-bromobenzenesulfonyl chloride and evaluated for enzyme inhibition potential, have shown significant promise. These compounds, closely related to this compound, exhibited excellent potential against acetylcholinesterase (AChE) and α-glucosidase, indicating their possible use in therapeutic applications. In silico studies further substantiate the potential of these compounds, highlighting the relevance of benzenesulfonyl chloride derivatives in biological research (Riaz, 2020).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that benzenesulfonyl chloride derivatives are often used as intermediates in the synthesis of various pharmaceutical compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity and stability of 5-Bromo-2-fluoro-4-methoxybenzenesulfonyl chloride . .

properties

IUPAC Name |

5-bromo-2-fluoro-4-methoxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO3S/c1-13-6-3-5(10)7(2-4(6)8)14(9,11)12/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCXFUMMGUDRHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Br)S(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2479135.png)

![N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2479136.png)

![5-amino-1-[(3-chlorophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide](/img/structure/B2479140.png)

![N-(4-ethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2479141.png)

![N-[2-(4-Methoxynaphthalen-1-yl)ethyl]but-2-ynamide](/img/structure/B2479144.png)

![(Z)-6-(2-chlorobenzyl)-2-(furan-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2479146.png)

![3-benzyl-N-(2,4-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2479150.png)

![2-((5-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2479151.png)